Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

PI3Kδ Kinase Selectivity Pyridopyrimidine

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a trisubstituted pyrido[3,2-d]pyrimidine derivative within the 4-morpholino-pyrido[3,2-d]pyrimidine class. This class is extensively patented as PI3K and mTOR kinase inhibitors for oncology and inflammatory diseases.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
Cat. No. B12635201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C19H18N4O3/c1-25-19(24)15-8-7-14-16(20-15)18(23-9-11-26-12-10-23)22-17(21-14)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
InChIKeySJCLUXGLTNBZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate: PI3K/mTOR Inhibitor Scaffold Building Block


Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a trisubstituted pyrido[3,2-d]pyrimidine derivative within the 4-morpholino-pyrido[3,2-d]pyrimidine class. This class is extensively patented as PI3K and mTOR kinase inhibitors for oncology and inflammatory diseases [1]. The compound bears the canonical 4-morpholine group essential for PI3K hinge-region binding [2], a 2-phenyl substituent modulating isoform selectivity, and a 6-methyl carboxylate ester that distinguishes it from the more common 6-unsubstituted or 6-amide analogs found in clinical candidates.

Procurement Pitfalls: Why a Random 4-Morpholino-Pyridopyrimidine Cannot Substitute for Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate


Generic substitution within the 4-morpholino-pyrido[3,2-d]pyrimidine family is unreliable because minor structural changes at the 2- and 6-positions drastically alter kinase selectivity, cellular potency, and physicochemical properties. The established SAR shows that replacing the 2-phenyl group with a 3-hydroxyphenyl moiety (as in PI-103) improves PI3Kα potency but may compromise PI3Kδ selectivity [1]. The presence or absence of a substituent at the 6-position directly impacts the compound's role: the methyl ester in the target compound serves as a synthetic handle for further diversification or as a prodrug motif, features absent in the commonly procured 6-H analogs [2]. Interchanging compounds without matching these specific substitution patterns risks invalidating structure-activity relationship (SAR) studies and pharmacological profiling.

Quantitative Differentiation Evidence for Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate Against Key Analogs


PI3Kδ Selectivity: 2-Phenyl vs. 3-Hydroxyphenyl Scaffold Comparison

The 2-phenyl substituent in the target compound is a critical determinant of PI3K isoform selectivity. In a direct enzymatic assay series using a homologous 2,4,7-trisubstituted scaffold, compounds bearing a 2-(3-hydroxyphenyl) group showed potent dual PI3Kα/mTOR inhibition with IC50 values between 3-10 nM on PI3Kα [1]. In contrast, a structurally distinct but 2-phenyl-containing pyrido[3,2-d]pyrimidine derivative (compound S5) demonstrated excellent selectivity for PI3Kδ (IC50 = 2.82 nM) over other class I PI3K isoforms [2]. While a direct head-to-head comparison is not available, this cross-study data suggests that the 2-phenyl substitution pattern shifts the inhibitory profile toward PI3Kδ, offering a different selectivity fingerprint compared to the 3-hydroxyphenyl benchmark PI-103.

PI3Kδ Kinase Selectivity Pyridopyrimidine

Functional Group Utility: 6-Methyl Ester vs. 6-Unsubstituted Analogs in Medicinal Chemistry Diversification

The 6-methyl carboxylate ester of the target compound provides a unique synthetic diversification point absent in the commonly commercialized 6-unsubstituted 4-morpholino-pyrido[3,2-d]pyrimidines. The patent literature explicitly describes the 6-position as a site for attachment of amides, reversed amides, and other functional groups to modulate potency and pharmacokinetics [1]. The methyl ester can be hydrolyzed to the carboxylic acid for salt formation or converted to amides for library synthesis, whereas 6-H analogs require pre-functionalization through less efficient late-stage C-H activation. This synthetic accessibility translates into procurement efficiency: one building block enables multiple lead optimization paths.

Synthetic Handle Prodrug SAR Exploration

Cellular Antiproliferative Activity: 2-Phenyl Pyridopyrimidine vs. Idelalisib in B-Cell Lymphoma Models

A close structural analog of the target compound, which retains the 2-phenyl-4-morpholino-pyrido[3,2-d]pyrimidine core, demonstrated potent antiproliferative activity against the PI3Kδ-dependent SU-DHL-6 diffuse large B-cell lymphoma cell line with an IC50 of 0.035 μM [1]. By comparison, the FDA-approved PI3Kδ inhibitor idelalisib exhibits an IC50 of 0.1-0.5 μM in similar cellular assays [2]. This 3- to 14-fold improvement in cellular potency underscores the advantage of the 2-phenylpyrido[3,2-d]pyrimidine scaffold over the quinazolinone-based idelalisib chemotype for B-cell malignancy models.

Antiproliferative SU-DHL-6 Hematologic Malignancy

Kinase Selectivity Fingerprint: PI3Kδ vs. PI3Kα/mTOR Dual Inhibition Trend

The 2-phenyl substitution pattern correlates with a PI3Kδ-preferring selectivity profile, whereas the 3-hydroxyphenyl substitution pattern (as in the reference series) produces potent dual PI3Kα/mTOR inhibition [1][2]. The reference 2-(3-hydroxyphenyl)-4-morpholino compounds achieve IC50 values of 3-10 nM on PI3Kα and comparably potent mTOR inhibition [1]. In contrast, the 2-phenyl analog S5 inhibits PI3Kδ with an IC50 of 2.82 nM and shows reduced activity against PI3Kα, γ, and β isoforms [2]. This selectivity divergence means the target compound is more suitable for programs where PI3Kδ-specific pharmacology is desired without concomitant mTOR-mediated feedback pathway activation.

PI3K Isoform Selectivity mTOR Off-target Risk

Optimal Research and Procurement Applications for Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate


PI3Kδ-Selective Inhibitor Lead Optimization Starting Point

As demonstrated by the 2-phenyl analog S5 achieving an IC50 of 2.82 nM on PI3Kδ with significant cellular potency in SU-DHL-6 cells (IC50 = 0.035 μM) [1], the 2-phenyl-4-morpholino-pyrido[3,2-d]pyrimidine core is validated as a PI3Kδ-selective starting point. The target compound's 6-methyl ester enables rapid amidic diversification to explore vectors reaching the solvent-exposed region of the PI3Kδ active site.

Structure-Activity Relationship (SAR) Library Synthesis for Isoform Selectivity Profiling

The pre-installed 6-methyl carboxylate ester offers a direct handle for amide coupling, reducing synthetic steps by 2-3 compared to 6-H or 6-chloro analogs [2]. This enables rapid parallel synthesis of 6-amido libraries to systematically probe PI3K isoform selectivity, a strategy validated by the patent disclosure of extensive 6-position SAR within the morpholino-pyridopyrimidine class [2].

Comparative Pharmacology vs. FDA-Approved PI3Kδ Inhibitor Idelalisib

The 2-phenyl scaffold demonstrates 3- to 14-fold greater cellular potency than idelalisib in PI3Kδ-dependent B-cell lymphoma models [1][3]. This makes the target compound a superior tool for benchmarking new PI3Kδ inhibitors in cellular assays, ensuring assay sensitivity sufficient to detect incremental potency improvements.

Prodrug Design and Pharmacokinetic Optimization Studies

The 6-methyl ester can be hydrolyzed to the carboxylic acid for salt formation or converted to ester prodrugs with varied pharmacokinetic profiles. This prodrug strategy is enabled by the synthetic accessibility of the ester, which is not available in the widely distributed 6-unsubstituted analogues [2].

Quote Request

Request a Quote for Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.